2-(tert-Butylsulfanyl)-1-phenylethan-1-one
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Overview
Description
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one typically involves the reaction of tert-butyl mercaptan with a phenylethanone derivative under controlled conditions. One common method involves the use of lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylethanone derivatives.
Scientific Research Applications
2-(tert-Butylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of reactive intermediates. The tert-butylsulfanyl group plays a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
tert-Butylsulfanylpropenoic acid derivatives: Similar in having the tert-butylsulfanyl group but with different functional groups and reactivity.
Uniqueness
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is unique due to its specific combination of the tert-butylsulfanyl group and the phenylethanone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
85591-54-4 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
LWOSGCRBOQYGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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